molecular formula C12H15NO B3046320 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- CAS No. 122654-56-2

1H-Isoindol-1-one, 3-butyl-2,3-dihydro-

Cat. No.: B3046320
CAS No.: 122654-56-2
M. Wt: 189.25 g/mol
InChI Key: GMRHNUZCUUOQOX-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one, 3-butyl-2,3-dihydro- is a heterocyclic compound that belongs to the class of isoindolinones. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of ischemic strokes. The structure of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- includes a butyl group attached to the third position of the isoindolinone ring, which contributes to its unique chemical properties .

Chemical Reactions Analysis

1H-Isoindol-1-one, 3-butyl-2,3-dihydro- undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- involves several molecular targets and pathways. It exhibits strong inhibitory activity for adenosine diphosphate-induced and arachidonic acid-induced platelet aggregation, which is crucial in the treatment of ischemic strokes. Additionally, it scavenges free radicals and improves cell survival against reactive oxygen species-mediated cytotoxicity . These actions are mediated through its interaction with specific molecular targets and pathways involved in oxidative stress and platelet aggregation.

Properties

IUPAC Name

3-butyl-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-3-8-11-9-6-4-5-7-10(9)12(14)13-11/h4-7,11H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRHNUZCUUOQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465398
Record name 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122654-56-2
Record name 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Isoindol-1-one, 3-butyl-2,3-dihydro-
Reactant of Route 2
1H-Isoindol-1-one, 3-butyl-2,3-dihydro-
Reactant of Route 3
1H-Isoindol-1-one, 3-butyl-2,3-dihydro-
Reactant of Route 4
1H-Isoindol-1-one, 3-butyl-2,3-dihydro-
Reactant of Route 5
1H-Isoindol-1-one, 3-butyl-2,3-dihydro-
Reactant of Route 6
1H-Isoindol-1-one, 3-butyl-2,3-dihydro-

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